molecular formula C6H9NO3 B8100300 (2R)-5-Oxo-piperidine-2-carboxylic acid

(2R)-5-Oxo-piperidine-2-carboxylic acid

Cat. No.: B8100300
M. Wt: 143.14 g/mol
InChI Key: YXHXRACVAHDTEL-RXMQYKEDSA-N
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Description

(2R)-5-Oxo-piperidine-2-carboxylic acid is a six-membered heterocyclic compound featuring a piperidine ring with a ketone group at position 5 and a carboxylic acid moiety at position 2, where the stereochemistry at C2 is in the R-configuration. This compound is a chiral building block in medicinal chemistry, often used to design enzyme inhibitors and bioactive peptides due to its rigid conformation and hydrogen-bonding capabilities . Its piperidine backbone distinguishes it from smaller heterocycles like pyrrolidine (5-membered) or aziridine (3-membered), influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

(2R)-5-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHXRACVAHDTEL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)CN[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-5-Oxo-piperidine-2-carboxylic acid, a piperidine derivative, has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor interactions. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C6H9NO3, featuring a piperidine ring with a keto group at the 5-position and a carboxylic acid group at the 2-position. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution.

PropertyValue
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The keto and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins. This mechanism is crucial for its potential therapeutic effects.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for various enzymes. For example, studies have shown that it can inhibit enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of related piperidine derivatives. While specific data on this compound is limited, compounds with similar structures have demonstrated effectiveness against multidrug-resistant bacteria, suggesting potential for further investigation in this area .

Anticancer Activity

The anticancer properties of compounds structurally related to this compound have been evaluated in vitro. For instance, derivatives have shown selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) while exhibiting lower toxicity towards non-cancerous cells . This selectivity is crucial for developing safer anticancer therapies.

Case Studies

  • Anticancer Activity Evaluation : In a study evaluating various piperidine derivatives, compound structures containing free amino groups exhibited significant anticancer activity against A549 cells. The study highlighted that modifications to the structure could enhance efficacy while minimizing cytotoxic effects on healthy cells .
  • Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition capabilities of piperidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit specific metabolic enzymes, potentially offering therapeutic benefits in conditions like diabetes and cancer.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Heterocyclic Carboxylic Acids

Compound Name Ring Size Substituents Configuration Molecular Formula Molecular Weight (g/mol)
(2R)-5-Oxo-piperidine-2-carboxylic acid 6 None (parent structure) 2R C₆H₉NO₃ 143.14
(2S)-5-Oxo-pyrrolidine-2-carboxylic acid 5 None 2S C₅H₇NO₃ 129.12
(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid 5 4-Fluoro 2R,4S C₅H₆FNO₃ 147.10
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 5 3-(4-Chlorophenyl) 2S,3R C₁₁H₁₀ClNO₃ 239.66
(2R)-Aziridine-2-carboxylic acid 3 None 2R C₃H₅NO₂ 87.08

Key Observations :

  • Ring Size : Smaller rings (e.g., aziridine) exhibit higher ring strain, reducing stability but increasing reactivity for covalent modifications . Piperidine derivatives are more conformationally flexible and stable under physiological conditions .

Key Findings :

  • Synthetic Complexity : Aziridine derivatives require specialized methods (e.g., Staudinger reaction) due to their high reactivity, whereas pyrrolidine and piperidine analogs are synthesized via conventional peptide coupling or hydrogenation .
  • Stability : Piperidine derivatives generally exhibit superior shelf-life compared to aziridines, which decompose within weeks even under argon .

Key Insights :

  • Enzyme Inhibition : Aziridine-containing compounds act as covalent modifiers due to their electrophilic ring, while piperidine analogs rely on steric and electronic complementarity for reversible inhibition .
  • Antimicrobial vs. Antioxidant Activity : Chlorophenyl-substituted pyrrolidines show dual functionality depending on substituent position .

Research Highlights and Challenges

  • Stereochemical Sensitivity : The R-configuration at C2 in this compound is critical for mimicking D-Ala in bacterial enzymes, whereas S-enantiomers show reduced activity .
  • Stability-Activity Trade-offs : Aziridine derivatives, though highly reactive, face synthetic and storage challenges, limiting their in vivo applications .
  • Fluorinated Analogs : The 4-fluoro-pyrrolidine derivative demonstrates enhanced metabolic stability, making it a candidate for prolonged biological activity .

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